molecular formula C26H34O B14219003 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene CAS No. 791849-35-9

1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene

Cat. No.: B14219003
CAS No.: 791849-35-9
M. Wt: 362.5 g/mol
InChI Key: MNYXAADBNDXXFB-UHFFFAOYSA-N
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Description

1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene is a complex organic compound with the molecular formula C26H36O This compound is characterized by its unique structure, which includes an ethenyl group attached to a benzene ring, further connected to a phenoxy group and a pentylcyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the alkylation of 4-pentylcyclohexanol with 4-bromomethylphenol to form 4-(4-pentylcyclohexyl)phenoxy)methylbenzene. This intermediate is then subjected to a Heck reaction with ethenylbenzene under palladium catalysis to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3/H2SO4)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Ethyl derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene involves its interaction with specific molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the phenoxy and pentylcyclohexyl groups can interact with hydrophobic regions of proteins or other macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Ethenyl-4-(4-pentylcyclohexyl)cyclohexane
  • 1-Ethyl-4-ethynylbenzene

Comparison: 1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene is unique due to its combination of an ethenyl group, a phenoxy group, and a pentylcyclohexyl moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, 1-Ethenyl-4-(4-pentylcyclohexyl)cyclohexane lacks the phenoxy group, which significantly alters its chemical behavior and potential applications. Similarly, 1-Ethyl-4-ethynylbenzene has an ethynyl group instead of an ethenyl group, leading to different reactivity and uses.

Properties

CAS No.

791849-35-9

Molecular Formula

C26H34O

Molecular Weight

362.5 g/mol

IUPAC Name

1-ethenyl-4-[[4-(4-pentylcyclohexyl)phenoxy]methyl]benzene

InChI

InChI=1S/C26H34O/c1-3-5-6-7-22-12-14-24(15-13-22)25-16-18-26(19-17-25)27-20-23-10-8-21(4-2)9-11-23/h4,8-11,16-19,22,24H,2-3,5-7,12-15,20H2,1H3

InChI Key

MNYXAADBNDXXFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C=C

Origin of Product

United States

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